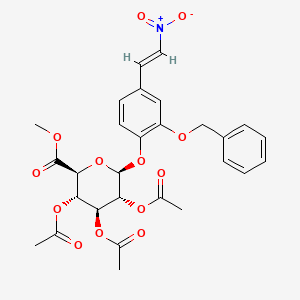

2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of β-D-glucopyranosiduronic acid derivatives, characterized by a glucose core functionalized with aromatic substituents and protective acetyl groups. Its structure includes a benzyloxy group at position 2 and a nitroethenyl group at position 4 on the phenyl ring, linked to the glucuronic acid methyl ester backbone with 2,3,4-triacetate protection. Such modifications are critical for tuning solubility, stability, and reactivity in synthetic organic chemistry and glycobiology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, including the protection of hydroxyl groups, nitration, and glycosylation. The reaction conditions typically involve the use of organic solvents such as chloroform and dichloromethane, and reagents like acetic anhydride for acetylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The nitroethenyl group can be reduced to an ethyl group.

Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, and strong acids or bases for substitution reactions. The conditions often involve elevated temperatures and pressures to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the benzyloxy group could yield various substituted phenyl derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C28H29NO13

- Molecular Weight : 553.53 g/mol

- IUPAC Name : 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

The structure features a glucopyranosiduronic acid moiety, which enhances its solubility and bioactivity. The presence of the nitroethenyl group contributes to its reactivity and potential as a pharmacophore.

Medicinal Chemistry

This compound has shown promise in drug development due to its unique structural features that allow for interactions with biological targets. Its applications include:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : The presence of the nitro group is often associated with antimicrobial activity. Research has indicated that similar compounds can inhibit the growth of bacterial strains, making this compound a candidate for further investigation.

Glycoscience

The glucopyranosiduronic acid component is significant in glycoscience research:

- Glycosylation Studies : The compound can serve as a substrate in glycosylation reactions, aiding in the synthesis of glycoproteins or glycoconjugates essential for understanding cellular interactions.

- Bioactivity Modulation : Research shows that modifications in glycosidic linkages can alter the bioactivity of compounds, suggesting that this compound could be pivotal in designing more effective glycosidic drugs.

Drug Delivery Systems

Due to its complex structure, this compound can be utilized in developing macromolecular drug carriers:

- Targeted Delivery : Its ability to conjugate with other therapeutic agents allows for targeted delivery systems that minimize side effects while enhancing therapeutic efficacy.

- Controlled Release Mechanisms : The triacetate moiety may facilitate controlled release profiles, making it suitable for sustained drug delivery applications.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Glycosylation | Potential substrate for glycosylation reactions |

Table 2: Structural Features and Their Implications

| Structural Feature | Implication |

|---|---|

| Nitroethenyl group | Enhances reactivity and potential bioactivity |

| Glucopyranosiduronic acid | Improves solubility and biological interactions |

| Triacetate moiety | Facilitates controlled release mechanisms |

Case Study 1: Anticancer Potential

A study conducted on the cytotoxic effects of similar compounds demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways. This suggests that further exploration of 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate could yield valuable insights into novel anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties found that compounds with similar structures displayed effective inhibition against Gram-positive bacteria. This points towards the potential application of this compound in developing new antimicrobial agents to combat resistant strains.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its conversion to a dopamine metabolite. This process likely involves enzymatic reactions that modify the compound’s structure, allowing it to interact with dopamine receptors and other molecular targets in the brain. The exact pathways and molecular targets are still under investigation, but the compound’s role in dopamine metabolism suggests it may influence neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound is compared below with structurally related derivatives:

Key Observations :

- Aromatic Substituents : The nitroethenyl group in the target compound introduces electron-withdrawing and π-conjugated properties, distinct from benzaldehyde (electron-withdrawing) or simple nitrophenyl groups .

- Molecular Complexity: The daidzein conjugate () has a flavonoid backbone, enabling applications in drug metabolite studies, unlike simpler aryl glucuronides .

Physicochemical Properties

- Solubility: The target compound’s nitroethenyl group likely enhances solubility in polar aprotic solvents (e.g., acetone, methanol), similar to the 2-nitrophenyl derivative . The benzaldehyde derivative () may exhibit lower solubility due to hydrophobic benzyl groups .

- Stability : Acetyl protection (2,3,4-triacetate) improves stability against enzymatic hydrolysis compared to unprotected glucuronides .

Research Findings and Limitations

- Electron-Deficient Aryl Groups : Nitro and nitroethenyl groups enhance reactivity in nucleophilic substitution reactions, critical for glycosidic bond formation .

- Limitations: Limited data exist on the target compound’s biological activity, highlighting a research gap. Existing studies focus on structural analogues .

Biological Activity

2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-glucopyranosiduronic acid methyl ester 2,3,4-triacetate is a complex organic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 62346-10-5, is primarily studied for its applications in drug delivery systems and as a bio-conjugation linker due to its structural properties.

Chemical Structure and Properties

The compound features a glucopyranosiduronic acid backbone modified with a benzyloxy group and a nitroethenyl substituent. The presence of these functional groups is crucial for its biological activity. The molecular weight of this compound is approximately 455.42 g/mol, and it is characterized by high purity levels (95%) suitable for research purposes.

Structural Formula

The biological activity of 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-glucopyranosiduronic acid methyl ester 2,3,4-triacetate is primarily attributed to its ability to act as a β-glucuronide linker . This property facilitates the conjugation of various therapeutic agents, enhancing their efficacy and specificity in targeting cells or tissues.

Anticancer Activity

Recent studies have indicated that compounds similar to this glucuronide derivative exhibit significant anticancer properties. For instance, the compound's ability to inhibit certain kinases involved in cancer cell proliferation has been documented. The ERK pathway , which plays a vital role in cell division and survival, has been identified as a target for these types of compounds .

Antimicrobial Properties

In addition to anticancer effects, there is emerging evidence suggesting antimicrobial activity against various pathogens. The nitroethenyl group may contribute to this activity by generating reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA .

Case Studies

- Study on Antileishmanial Activity : A related study evaluated the antileishmanial properties of benzoxazepine derivatives, which share structural similarities with our compound. These derivatives demonstrated sub-micromolar inhibitory effects against Leishmania species, indicating potential for further exploration in parasitic infections .

- Research on Drug Delivery Systems : The use of glucuronide linkers in macromolecular drug carriers has been extensively studied. These systems allow for the controlled release of cytotoxic agents, minimizing systemic toxicity while maximizing local efficacy .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for this compound, considering its complex glycosidic and nitrovinyl groups?

- Methodology : Begin with protected glucuronic acid derivatives (e.g., methyl 2,3,4-tri-O-acetyl-β-D-glucopyranuronate) to ensure stereochemical control. Couple the glucuronide to the phenolic moiety via Mitsunobu or Koenigs-Knorr reactions under anhydrous conditions. Introduce the nitrovinyl group using Henry reaction conditions (nitromethane, base) on the benzyloxy-substituted aromatic ring. Monitor intermediates via TLC and HPLC, referencing triacetate-protected glucuronide syntheses in and .

Q. What purification strategies are effective for isolating this compound, given its solubility in organic solvents?

- Methodology : Use column chromatography with gradients of ethyl acetate/hexane for crude mixtures. For final purification, employ preparative HPLC (C18 column, acetonitrile/water mobile phase) to resolve stereoisomers or acetylated byproducts. Solubility data from (acetone, methanol) can guide solvent selection . Lyophilization is recommended for hygroscopic intermediates.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : Assign β-D-glucopyranosiduronic acid configuration via 1H and 13C NMR coupling constants (e.g., J1,2≈7−8 Hz for β-linkage) and acetyl methyl peaks (δ ~2.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+Na]+) and fragment patterns (e.g., loss of acetyl groups).

- X-ray Crystallography : For absolute stereochemistry, if crystals form (refer to for analogous glucuronide structures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar glucuronide derivatives?

- Methodology : Analyze variables such as protecting group stability (e.g., acetyl vs. benzyl), glycosylation catalysts (e.g., BF3-Et2O vs. TMSOTf), and solvent polarity. For example, highlights copper-catalyzed click chemistry for glucuronide coupling, achieving >90% yields under optimized conditions . Compare kinetic data from multiple sources to identify rate-limiting steps.

Q. What strategies are used to study the metabolic stability of this compound in biological systems?

- Methodology : Incubate the compound with liver microsomes or hepatocytes, monitoring deacetylation and glucuronide cleavage via LC-MS/MS. Use deuterated or 13C-labeled analogs (as in ) to track metabolic pathways . Compare results to structurally related compounds (e.g., bisphenol F glucuronide in ) to assess esterase susceptibility .

Q. How can stereochemical integrity be maintained during scale-up synthesis?

- Methodology : Optimize reaction temperature (e.g., <0°C for acid-sensitive intermediates) and use chiral auxiliaries if racemization is observed. For glycosidic bonds, employ trichloroacetimidate donors with strict anhydrous conditions. notes the use of 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid methyl ester as a stable intermediate for large-scale reactions .

Q. What role does the nitrovinyl group play in the compound’s reactivity, and how can it be modified for functional studies?

- Methodology : The nitrovinyl moiety acts as a Michael acceptor, enabling thiol or amine conjugations. Replace it with alternative electrophiles (e.g., acrylates) via Horner-Wadsworth-Emmons reactions. Assess electronic effects using DFT calculations, referencing substituent impacts on glucuronide stability in and .

Properties

Molecular Formula |

C28H29NO13 |

|---|---|

Molecular Weight |

587.5 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-2-nitroethenyl]-2-phenylmethoxyphenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C28H29NO13/c1-16(30)38-23-24(39-17(2)31)26(40-18(3)32)28(42-25(23)27(33)36-4)41-21-11-10-19(12-13-29(34)35)14-22(21)37-15-20-8-6-5-7-9-20/h5-14,23-26,28H,15H2,1-4H3/b13-12+/t23-,24-,25-,26+,28+/m0/s1 |

InChI Key |

JNUMCCRKDMOFAK-XEGNNIJRSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.